molecular formula C10H9NS B13809897 Propenylbenzothiazole

Propenylbenzothiazole

Cat. No.: B13809897
M. Wt: 175.25 g/mol
InChI Key: QLIMKQNGGOYBRL-UHFFFAOYSA-N
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Description

Propenylbenzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a propenyl group attached. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. Benzothiazoles are privileged scaffolds in synthetic and medicinal chemistry due to their structural diversity and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propenylbenzothiazole can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with propenyl aldehydes or ketones under acidic or basic conditions. Another method includes the cyclization of thioamides with propenyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and one-pot multicomponent reactions are favored for their efficiency and reduced use of toxic solvents .

Chemical Reactions Analysis

Types of Reactions

Propenylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted benzothiazoles .

Scientific Research Applications

Propenylbenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propenylbenzothiazole involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and dihydroorotase, leading to antimicrobial effects. In cancer research, it has been shown to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propenylbenzothiazole is unique due to its propenyl group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

2-prop-1-enyl-1,3-benzothiazole

InChI

InChI=1S/C10H9NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-7H,1H3

InChI Key

QLIMKQNGGOYBRL-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=NC2=CC=CC=C2S1

Origin of Product

United States

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